molecular formula C8H12N2O3S B020444 N-Acetyl-S-(2-cyanoethyl)-L-cysteine CAS No. 74514-75-3

N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Cat. No.: B020444
CAS No.: 74514-75-3
M. Wt: 216.26 g/mol
InChI Key: VDKVYEUEJCNDHM-ZETCQYMHSA-N
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Description

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is a derivative of the amino acid cysteine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a cyanoethyl group attached to the sulfur atom. This compound is often studied for its role as a biomarker in the detection of exposure to acrylonitrile, a toxic compound found in cigarette smoke .

Mechanism of Action

Target of Action

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NACE) is a metabolite of acrylonitrile . The primary targets of NACE are the nervous and vestibular systems . It is involved in the modulation of glutathione (GSH) levels in various brain regions such as the striatum, hippocampus, and cerebral cortex .

Mode of Action

NACE interacts with its targets primarily through the modulation of GSH levels. GSH is a crucial antioxidant in the body that protects cells from damage by reactive oxygen species. NACE, being a metabolite of acrylonitrile, can significantly deplete GSH levels in various brain regions .

Biochemical Pathways

The major biochemical pathway involved in the action of NACE is the glutathione pathway. Acrylonitrile, the parent compound of NACE, is metabolized in the body via its conjugation with GSH, catalyzed by GSH S-alkenetransferases, to form NACE as a final product . This process leads to a significant reduction in GSH levels, affecting the antioxidant capacity of the cells.

Pharmacokinetics

The pharmacokinetics of NACE is closely related to its parent compound, acrylonitrile. The metabolism of acrylonitrile to NACE involves the conjugation with GSH, which is a major determinant of the bioavailability of NACE

Result of Action

The primary result of NACE action is the depletion of GSH levels in various brain regions, leading to potential neurotoxic effects . This can result in behavioral abnormalities and neurovestibular toxicities .

Action Environment

The action of NACE can be influenced by various environmental factors. For instance, exposure to acrylonitrile, the parent compound of NACE, can occur through the use of products such as synthetic fibers, resins, and rubber, or through tobacco smoke . These environmental exposures can influence the levels of NACE in the body and thus its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine typically involves the reaction of L-cysteine with acrylonitrile. The process begins with the acetylation of L-cysteine to form N-acetyl-L-cysteine. This intermediate is then reacted with acrylonitrile under controlled conditions to introduce the cyanoethyl group. The reaction is usually carried out in an aqueous medium at a slightly alkaline pH to facilitate the nucleophilic addition of the thiol group to the acrylonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(2-cyanoethyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetyl-S-(2-cyanoethyl)-L-cysteine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Acetyl-S-(2-cyanoethyl)-L-cysteine is unique due to the presence of both the acetyl and cyanoethyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it particularly useful in studies related to detoxification and oxidative stress .

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKVYEUEJCNDHM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996027
Record name S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74514-75-3
Record name N-Acetyl-S-(2-cyanoethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74514-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-S-(2-cyanoethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q710T40465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2CYEMA serves as a valuable biomarker of acrylonitrile exposure in humans. [, ] Acrylonitrile itself is considered a potential human carcinogen, making the understanding of its metabolism and the presence of its metabolites in the body crucial. []

A: 2CYEMA is formed through a two-step metabolic pathway. Initially, acrylonitrile undergoes direct conjugation with glutathione in the liver. This conjugate is further metabolized and eventually excreted in urine as N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA). []

A: Various analytical methods, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been successfully developed and validated for quantifying 2CYEMA in urine. [, , ] These methods offer high sensitivity and specificity for accurate measurement.

A: Studies have shown that while 2CYEMA is a reliable indicator of acrylonitrile exposure from sources like cigarette smoke [], its presence is less consistent after vaping or oral ingestion of cannabis. [] This suggests potential variations in acrylonitrile release and metabolism depending on the exposure source.

A: Yes, occupational exposure to acrylonitrile is a significant concern, particularly in industries involved in coke production. [] Workers in these settings have demonstrated significantly higher levels of urinary 2CYEMA compared to control groups.

A: Research indicates potential demographic disparities in 2CYEMA levels. For instance, adolescent females exhibited higher levels of 2-Aminothiazoline-4-carboxylic acid (ATCA), a metabolite related to acrylonitrile exposure, compared to males. [] These findings highlight the need to consider demographic factors in exposure assessments.

A: Yes, data from the National Health and Nutrition Examination Survey (NHANES) have been analyzed to characterize acrylonitrile exposure in the United States using urinary 2CYEMA levels. [] This approach provides valuable insights into population-level exposure and potential health risks.

A: Analyzing 2CYEMA in conjunction with other biomarkers, such as cotinine (a nicotine metabolite) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) (a tobacco-specific nitrosamine), allows for a comprehensive assessment of exposure to multiple harmful compounds from sources like tobacco smoke. [, ]

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